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Compound of Interest

Compound Name: Dibromofluoromethane

Cat. No.: B117605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation of organofluorine compounds, a class of molecules with increasing importance in

pharmaceuticals, agrochemicals, and materials science. This guide provides a comparative

analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of dibromofluoromethane (CHBr₂F) and its

derivatives, offering a valuable resource for the interpretation of their spectral data. We present

a detailed examination of chemical shifts, coupling constants, and splitting patterns, supported

by experimental data and protocols.

Data Presentation: A Comparative Overview
The following tables summarize the key NMR spectral data for dibromofluoromethane and

related compounds. These values provide a baseline for understanding the influence of atomic

substitution on the magnetic environment of the nuclei.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Data for Dibromofluoromethane and Comparison Compounds

in CDCl₃
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Compound Formula
¹H Chemical
Shift (δ, ppm)

¹³C Chemical
Shift (δ, ppm)

¹⁹F Chemical
Shift (δ, ppm)

Dibromofluorome

thane[1]
CHBr₂F

7.71 (d, J = 48.3

Hz)

73.8 (d, J =

315.0 Hz)

-84.08 (d, J =

48.9 Hz)

Dibromomethane

[2][3]
CH₂Br₂ 4.95 19.2 N/A

Bromodifluorome

thane
CHBrF₂

Data not readily

available

Data not readily

available

Data not readily

available

Note: The solvent is CDCl₃ unless otherwise specified. Chemical shifts (δ) are reported in parts

per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is denoted as d

(doublet).

Table 2: ¹H NMR Data for Dibromofluoromethane Derivatives

Compound Formula
¹H Chemical Shift
(δ, ppm)

Solvent

Ethyl

dibromofluoroacetate[

4]

CBr₂FCO₂CH₂CH₃ 4.4 (q), 1.4 (t) CDCl₃

Dibromoacetic acid[5] CBr₂HCO₂H 5.86 CDCl₃

Interpreting the Spectra: Key Features and
Comparisons
The NMR spectra of dibromofluoromethane reveal characteristic features arising from the

interplay of the different halogen atoms and the proton.

¹H NMR of Dibromofluoromethane: The proton signal appears as a doublet at 7.71 ppm

with a large coupling constant of 48.3 Hz.[1] This splitting is due to the coupling with the

adjacent fluorine atom (²JHF). The significant downfield shift compared to dibromomethane

(4.95 ppm) is a result of the strong electron-withdrawing effect of the fluorine atom.
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¹³C NMR of Dibromofluoromethane: The carbon signal is a doublet centered at 73.8 ppm,

with a very large one-bond carbon-fluorine coupling constant (¹JCF) of 315.0 Hz.[1] This

large coupling is a hallmark of directly bonded carbon and fluorine atoms.

¹⁹F NMR of Dibromofluoromethane: The fluorine spectrum displays a doublet at -84.08

ppm, with a coupling constant of 48.9 Hz, corresponding to the coupling with the geminal

proton (²JFH).[1] The chemical shift is within the typical range for fluoromethyl groups.[6]

Comparison with Related Halomethanes:

Dibromomethane (CH₂Br₂): The proton signal is a singlet at 4.95 ppm, and the carbon signal

is at 19.2 ppm.[2][3] The absence of fluorine results in simpler spectra with no H-F or C-F

coupling. The upfield chemical shifts compared to CHBr₂F highlight the deshielding effect of

fluorine.

Impact of Additional Fluorine (e.g., in Bromodifluoromethane, CHBrF₂): While specific data

for CHBrF₂ was not readily available in the initial search, it is expected that the proton

chemical shift would be even further downfield due to the presence of two fluorine atoms.

The ¹⁹F NMR would likely show a doublet due to H-F coupling.

Analysis of Derivatives:

Ethyl dibromofluoroacetate (CBr₂FCO₂CH₂CH₃): The replacement of the hydrogen with an

ester group removes the characteristic H-F coupling in the ¹H NMR spectrum. The spectrum

is now dominated by the signals of the ethyl group, a quartet around 4.4 ppm and a triplet

around 1.4 ppm.[4]

Dibromoacetic acid (CBr₂HCO₂H): The proton attached to the α-carbon appears at 5.86

ppm.[5] The acidic proton would be observed much further downfield, typically above 10

ppm.

Experimental Protocols
Reproducible and high-quality NMR data are contingent on standardized experimental

procedures.

1. Sample Preparation:
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Solids: Weigh 5-25 mg of the compound into a clean, dry vial.

Liquids: Use 1-2 drops of the liquid sample.

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for halogenated

compounds.[7][8]

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) can be added (typically a very small amount to avoid obscuring

sample peaks). However, modern spectrometers can often lock onto the deuterium signal of

the solvent for referencing.

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the

solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm

NMR tube.[7][9]

2. NMR Data Acquisition:

The following are typical parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra on a standard

NMR spectrometer (e.g., 300-600 MHz).

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Spectral Width (SW): Approximately 15-20 ppm, centered around 5-7 ppm.

Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds.

Number of Scans (NS): 8-16 for moderately concentrated samples.

¹³C NMR:

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).
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Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2-10 seconds.

Number of Scans (NS): 128 to 1024 or more, depending on the sample concentration, due

to the low natural abundance of ¹³C.

¹⁹F NMR:

Pulse Program: Standard single-pulse experiment, often with proton decoupling to simplify

the spectrum if desired.

Spectral Width (SW): A wide spectral width (e.g., 200-300 ppm) is often necessary due to

the large chemical shift range of ¹⁹F.[6]

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 1-5 seconds.

Number of Scans (NS): 16-64, as ¹⁹F is a sensitive nucleus with 100% natural abundance.

[6]

Visualizing Molecular Interactions and Workflows
Spin-Spin Coupling in Dibromofluoromethane

The following diagram illustrates the key spin-spin coupling interactions in the

dibromofluoromethane molecule that give rise to the observed splitting patterns in the NMR

spectra.

Caption: Spin-spin coupling in CHBr₂F.

Experimental Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis in an NMR experiment is

depicted below.
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Caption: NMR experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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